molecular formula C15H10Cl2N4O6 B11709515 N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide

N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide

Cat. No.: B11709515
M. Wt: 413.2 g/mol
InChI Key: XTEWMCLOILYQHF-CNHKJKLMSA-N
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Description

N’-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydrazone family, which is characterized by the presence of a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide typically involves the condensation reaction between 3,5-dichloro-2-methoxybenzaldehyde and 3,5-dinitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a specific temperature, often around 60-80°C, for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H10Cl2N4O6

Molecular Weight

413.2 g/mol

IUPAC Name

N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-3,5-dinitrobenzamide

InChI

InChI=1S/C15H10Cl2N4O6/c1-27-14-9(2-10(16)5-13(14)17)7-18-19-15(22)8-3-11(20(23)24)6-12(4-8)21(25)26/h2-7H,1H3,(H,19,22)/b18-7+

InChI Key

XTEWMCLOILYQHF-CNHKJKLMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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